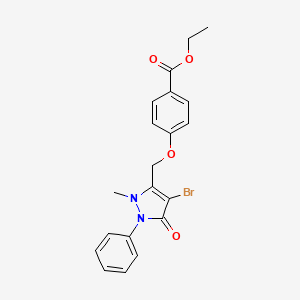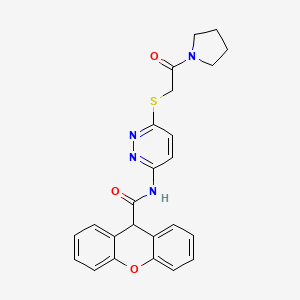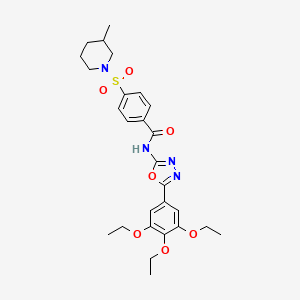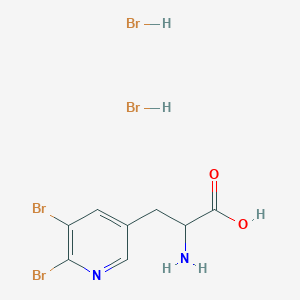
2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide” is a type of amino acid derivative . Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes . This specific compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a 5,6-dibromopyridin-3-yl group .Scientific Research Applications
Access to 2-Aminopyridines
2-Aminopyridines, which share a structural resemblance to "2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid dihydrobromide," are crucial for the development of bioactive natural products, medicinally important compounds, and organic materials. Their synthesis, especially the 6-substituted variants, is challenging, highlighting the need for new, efficient methods. The research demonstrates the use of 2,6-dibromopyridine and various amines to yield 6-bromopyridine-2-amines, which are pivotal for subsequent C-C cross-coupling reactions. This process is significant for accessing diverse 2-aminopyridines, underscoring their broad applicability in chemical and pharmaceutical research (Bolliger, Oberholzer, & Frech, 2011).
Antibacterial Agents and Osteoporosis Treatment
Compounds structurally related to "2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid dihydrobromide" have been synthesized and evaluated for their antibacterial activities. For instance, derivatives of pyridonecarboxylic acids have shown significant antibacterial properties, paving the way for the development of new antibacterial agents (Egawa et al., 1984). Additionally, nonpeptide αvβ3 antagonists related to this compound have been identified as potential treatments for osteoporosis, demonstrating the wide-ranging therapeutic applications of these chemical structures (Coleman et al., 2004).
Molecular Docking and Anticancer Activity
The research has also delved into molecular docking and nonlinear optical (NLO) properties of compounds derived from "2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid dihydrobromide." These studies not only shed light on the potential anticancer activities of such compounds but also their applications in materials science, indicating their versatility in both medicinal chemistry and materials engineering (Jayarajan et al., 2019).
properties
IUPAC Name |
2-amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2.2BrH/c9-5-1-4(3-12-7(5)10)2-6(11)8(13)14;;/h1,3,6H,2,11H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEKOPXMVZMJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)CC(C(=O)O)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


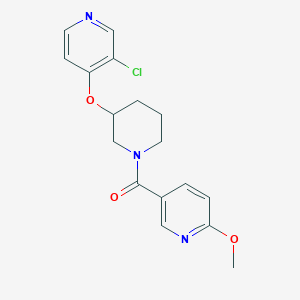


![3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2750688.png)
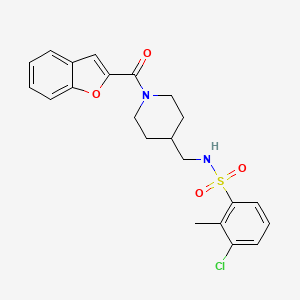
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2750691.png)



